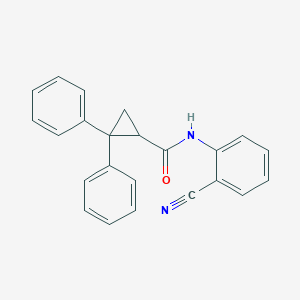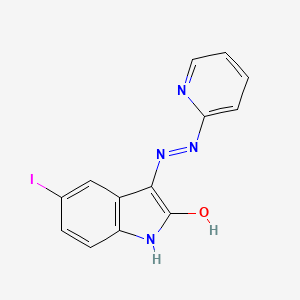
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as PBIT, is a chemical compound that has been studied for its potential applications in scientific research. PBIT is a derivative of indole-2,3-dione, which is a naturally occurring compound found in various plants and microorganisms. PBIT has been synthesized using various methods and has been found to have several interesting properties that make it useful for scientific research.
Mécanisme D'action
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) inhibits PARP by binding to its catalytic domain and preventing it from adding poly(ADP-ribose) chains to target proteins. This leads to the accumulation of DNA damage and eventually cell death. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to inhibit other enzymes, such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth in animal models, and the modulation of immune responses. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to have anti-inflammatory properties, which make it useful for studying the role of inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for research on 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), including the development of novel derivatives with improved properties, the investigation of its potential applications in various diseases, and the study of its mechanisms of action in more detail. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could also be used as a tool for studying the role of PARP in various biological processes, such as DNA damage response and cell death. Finally, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
Méthodes De Synthèse
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can be synthesized using various methods, including the reaction of 5-iodo-1H-indole-2,3-dione with 2-pyridinecarboxaldehyde hydrazone in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
Applications De Recherche Scientifique
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This property makes 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) useful for studying the role of PARP in various biological processes, including DNA damage response and cell death.
Propriétés
IUPAC Name |
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN4O/c14-8-4-5-10-9(7-8)12(13(19)16-10)18-17-11-3-1-2-6-15-11/h1-7,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVSRCWYRTKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
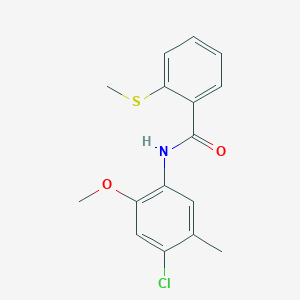
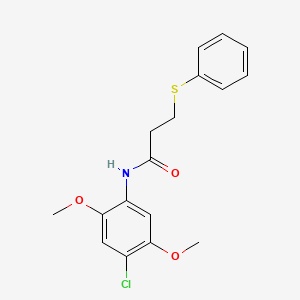
![8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)
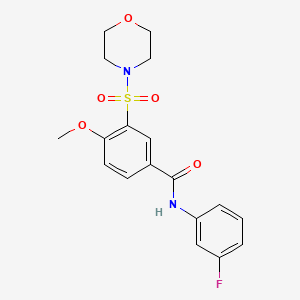
![2-[acetyl(ethyl)amino]-5-methylbenzoic acid](/img/structure/B5013011.png)
![1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5013025.png)
![3-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate](/img/structure/B5013031.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B5013043.png)

